molecular formula C13H20N2O2 B1466972 2-Methoxy-4-[2-(pyrrolidin-1-yl)ethoxy]aniline CAS No. 927673-07-2

2-Methoxy-4-[2-(pyrrolidin-1-yl)ethoxy]aniline

Cat. No. B1466972
CAS RN: 927673-07-2
M. Wt: 236.31 g/mol
InChI Key: JHEDCTBSLHZFOA-UHFFFAOYSA-N
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Description

2-Methoxy-4-[2-(pyrrolidin-1-yl)ethoxy]aniline is a compound that contains a pyrrolidine ring, which is a five-membered nitrogen heterocycle . This compound belongs to the class of organic compounds known as phenol ethers, which are aromatic compounds containing an ether group substituted with a benzene ring .


Synthesis Analysis

The synthesis of compounds similar to this compound has been reported in the literature. The synthetic strategies used include ring construction from different cyclic or acyclic precursors, or functionalization of preformed pyrrolidine rings . For instance, intermediate pyrrolidine derivatives were obtained by reaction of pyridin-2-yl-4-oxobutanal derivatives with ®-1-(4-methoxyphenyl)ethan-1-amine .


Molecular Structure Analysis

The molecular structure of this compound is characterized by a pyrrolidine ring, which contributes to the stereochemistry of the molecule and allows efficient exploration of the pharmacophore space due to sp3-hybridization . The non-planarity of the ring also increases three-dimensional (3D) coverage, a phenomenon called “pseudorotation” .


Chemical Reactions Analysis

While specific chemical reactions involving this compound are not detailed in the retrieved sources, the pyrrolidine ring in this compound is known to be a versatile scaffold in drug discovery, allowing a greater chance of generating structural diversity .


Physical And Chemical Properties Analysis

The molecular weight of this compound is 206.28 . The InChI code for this compound is 1S/C12H18N2O/c13-11-3-5-12(6-4-11)15-10-9-14-7-1-2-8-14/h3-5,8H,1-2,6-7,12H2,1H3 .

Safety and Hazards

The safety information for 2-Methoxy-4-[2-(pyrrolidin-1-yl)ethoxy]aniline dihydrochloride indicates that it has the GHS07 pictogram with the signal word “Warning”. The hazard statements include H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation). The precautionary statements include P261 (Avoid breathing dust/fume/gas/mist/vapours/spray), P305+351+338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing), and P302+352 (IF ON SKIN: Wash with plenty of soap and water) .

Future Directions

The pyrrolidine ring in 2-Methoxy-4-[2-(pyrrolidin-1-yl)ethoxy]aniline is a versatile scaffold in drug discovery, and there is great interest in this saturated scaffold due to its potential in the treatment of human diseases . Future research may focus on further exploring the pharmacophore space and investigating the influence of steric factors on biological activity .

properties

IUPAC Name

2-methoxy-4-(2-pyrrolidin-1-ylethoxy)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20N2O2/c1-16-13-10-11(4-5-12(13)14)17-9-8-15-6-2-3-7-15/h4-5,10H,2-3,6-9,14H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JHEDCTBSLHZFOA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)OCCN2CCCC2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

A mixture of 1-[2-(3-methoxy-4-nitro-phenoxy)-ethyl]-pyrrolidine (2.2 g, 8.3 mmol) and 5% Pd—C (0.4 g) in ethyl acetate (70 mL) was shaken under 50 psi of hydrogen for 22 hours. The mixture was filtered through Celite and evaporated, providing 1.8 g of the product, in 89% yield; 1H NMR (DMSO-d6) δ 1.78-1.83 (m, 4H), 2.58-2.63 (m, 4H), 2.86 (t, J=6.0 Hz, 2H), 3.53 (by, 2H), 3.81 (s, 3H), 4.04 (t, J=6.0 Hz, 2H), 6.35 (dd, J=8.4 Hz, J=2.7 Hz, 1H), 6.49 (d, J=2.7 Hz, 1H), 6.61 (d, J=8.4 Hz, 1H).
Name
1-[2-(3-methoxy-4-nitro-phenoxy)-ethyl]-pyrrolidine
Quantity
2.2 g
Type
reactant
Reaction Step One
Quantity
70 mL
Type
solvent
Reaction Step One
Quantity
0.4 g
Type
catalyst
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Yield
89%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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